molecular formula C14H15NO6 B13835228 Reductoimycin

Reductoimycin

Cat. No.: B13835228
M. Wt: 293.27 g/mol
InChI Key: SMRZUCOYVJWDII-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Reductiomycin is a novel antibiotic compound originally isolated from the culture broth of Streptomyces griseorubiginosus. It exhibits a unique chemical structure characterized by a strong intramolecular hydrogen bond. The molecular formula of reductiomycin is C14H15O6N, and it has been shown to possess antiviral, antifungal, and antibacterial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of reductiomycin involves several steps, including fermentation, isolation, and purification. The initial fermentation is carried out using Streptomyces griseorubiginosus in a nutrient-rich medium. The compound is then isolated from the culture broth through solvent extraction and chromatographic techniques .

Industrial Production Methods: Industrial production of reductiomycin follows a similar process but on a larger scale. The fermentation is conducted in bioreactors, and the isolation involves large-scale chromatography and crystallization techniques to obtain pure reductiomycin .

Chemical Reactions Analysis

Types of Reactions: Reductiomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It readily loses acetic acid (CH3COOH) when heated, indicating its susceptibility to thermal decomposition .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deacetylated reductiomycin and various oxidized derivatives .

Scientific Research Applications

Reductiomycin has a wide range of scientific research applications:

Mechanism of Action

Reductiomycin exerts its effects primarily through its interaction with DNA. It binds irreversibly to nucleic acid strands, forming free radicals that cause breaks in the DNA. This inhibits the replication and transcription processes within cells, leading to cell death. The compound’s unique structure, including its diketone and carbinolamine moieties, plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

    Actinomycin: Another antibiotic that binds to DNA and inhibits transcription.

    Mitomycin: Known for its ability to cross-link DNA, leading to inhibition of DNA synthesis.

    Bleomycin: Causes breaks in DNA strands through the formation of free radicals.

Uniqueness of Reductiomycin: Reductiomycin is unique due to its strong intramolecular hydrogen bond and its specific interaction with DNA. Unlike other antibiotics, it forms a Schiff base linkage with DNA, which is crucial for its biological activity .

Properties

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

[4-[(E)-3-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-3-oxoprop-1-enyl]-2,3-dihydrofuran-3-yl] acetate

InChI

InChI=1S/C14H15NO6/c1-8(16)21-12-7-20-6-9(12)2-5-13(19)15-14-10(17)3-4-11(14)18/h2,5-6,12,17H,3-4,7H2,1H3,(H,15,19)/b5-2+

InChI Key

SMRZUCOYVJWDII-GORDUTHDSA-N

Isomeric SMILES

CC(=O)OC1COC=C1/C=C/C(=O)NC2=C(CCC2=O)O

Canonical SMILES

CC(=O)OC1COC=C1C=CC(=O)NC2=C(CCC2=O)O

Origin of Product

United States

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